A Senior Application Scientist's Guide to 4-Amino-2-methyl-7-(trifluoromethyl)quinoline: A Pivotal Scaffold in Modern Drug Discovery
A Senior Application Scientist's Guide to 4-Amino-2-methyl-7-(trifluoromethyl)quinoline: A Pivotal Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry
The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules, renowned for its presence in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this privileged scaffold, the strategic introduction of fluorine-containing substituents, such as the trifluoromethyl group, has emerged as a powerful strategy in modern drug design. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth technical overview of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, a key building block that embodies the synergistic potential of the quinoline core and trifluoromethyl substitution. For researchers and drug development professionals, understanding the nuances of this compound is paramount for harnessing its full potential in the creation of next-generation therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. 4-Amino-2-methyl-7-(trifluoromethyl)quinoline is a solid, off-white powder with the molecular formula C₁₁H₉F₃N₂ and a molecular weight of 226.20 g/mol .[1]
| Property | Value | Source |
| CAS Number | 917562-00-6 | |
| Molecular Formula | C₁₁H₉F₃N₂ | |
| Molecular Weight | 226.20 g/mol | |
| Appearance | Solid | |
| InChI Key | XOCNDKPCAIPSRG-UHFFFAOYSA-N | |
| SMILES | Cc1cc(N)c2ccc(cc2n1)C(F)(F)F |
The structural and electronic properties of this molecule have been elucidated through various spectroscopic techniques, including FT-IR, Raman, and NMR spectroscopy, often complemented by theoretical calculations such as Density Functional Theory (DFT).[1] These studies provide critical insights into the vibrational modes, chemical shifts, and molecular geometry, which are indispensable for structural confirmation and for predicting its reactivity and interactions with biological macromolecules.[1][3]
Synthesis Strategies: A Rational Approach to a Key Intermediate
The synthesis of 4-aminoquinoline derivatives is a well-trodden path in organic chemistry, with numerous methodologies available.[4] The choice of a specific synthetic route is often dictated by factors such as the availability of starting materials, desired scale, and the need for regiochemical control. A common and effective approach for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-chloroquinoline precursor.
Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, highlighting the key transformations.
Caption: Generalized synthetic workflow for 4-Amino-2-methyl-7-(trifluoromethyl)quinoline.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.
Step 1: Synthesis of 2-Methyl-7-(trifluoromethyl)quinolin-4-ol
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethyl)aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture at 110-120 °C for 1 hour.
-
Allow the reaction mixture to cool to approximately 90 °C and slowly add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to reflux (approximately 250-260 °C) for 1-2 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry to yield the quinolin-4-ol intermediate.
Step 2: Synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
-
To the crude 2-methyl-7-(trifluoromethyl)quinolin-4-ol from the previous step, add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 2-3 hours.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Synthesis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline
-
In a sealed vessel, dissolve the 4-chloro-2-methyl-7-(trifluoromethyl)quinoline in a suitable solvent such as phenol or a high-boiling alcohol.
-
Add an ammonia source, such as ammonium carbonate or a solution of ammonia in an alcohol.
-
Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours.
-
After cooling, dilute the reaction mixture with a suitable solvent and neutralize with a base to precipitate the final product.
-
Collect the crude product by filtration and purify by recrystallization or column chromatography.
Applications in Drug Discovery and Development: A Scaffold for Innovation
The true value of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline lies in its role as a versatile intermediate for the synthesis of a diverse range of bioactive molecules. The 4-amino group serves as a key handle for further functionalization, allowing for the introduction of various side chains to modulate the pharmacological properties of the final compounds.
Antimalarial Drug Development
The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, most notably chloroquine.[5] The emergence of drug-resistant malaria strains necessitates the development of new therapeutic agents.[5] The introduction of the trifluoromethyl group at the 7-position can enhance the lipophilicity of the molecule, potentially improving its cell permeability and accumulation in the parasite's food vacuole. Furthermore, the 2-methyl group can influence the planarity of the quinoline ring system, which may affect its intercalation with parasitic DNA, a proposed mechanism of action for some quinoline-based antimalarials.
Anticancer Agent Design
Quinoline derivatives have also shown significant promise as anticancer agents.[2] They can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and angiogenesis. The 4-Amino-2-methyl-7-(trifluoromethyl)quinoline core can be elaborated to design novel compounds that target specific signaling pathways implicated in cancer progression. For instance, the amino group can be acylated or alkylated to introduce pharmacophores that interact with the active sites of key oncogenic proteins.
Anti-inflammatory and Analgesic Properties
Research has demonstrated that certain 4-substituted-7-trifluoromethylquinoline derivatives possess potent anti-inflammatory and analgesic properties.[6] These compounds have been shown to be effective in animal models of inflammation and pain, with a favorable safety profile regarding gastric ulceration.[6] The development of such molecules often involves the derivatization of the 4-amino group to incorporate moieties that can modulate the production or activity of pro-inflammatory mediators.
Logical Relationship in Drug Design
The following diagram illustrates the logical progression from the core scaffold to potential therapeutic applications.
Caption: Logical relationship between the core scaffold and its therapeutic applications.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Toxicity: Quinoline and some of its derivatives are classified as harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[8][9] Some quinoline compounds are also suspected of causing genetic defects and may cause cancer.[8][9] Therefore, it is prudent to treat 4-Amino-2-methyl-7-(trifluoromethyl)quinoline with a high degree of caution.
Conclusion: A Versatile Tool for Future Discoveries
4-Amino-2-methyl-7-(trifluoromethyl)quinoline represents a confluence of a privileged heterocyclic scaffold and a powerful bioisosteric substituent. Its strategic design offers medicinal chemists a versatile platform for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. A comprehensive understanding of its synthesis, physicochemical properties, and potential applications is crucial for unlocking its full potential in the ongoing quest for more effective and safer medicines. As research continues to unravel the intricate roles of quinoline derivatives in biological systems, this particular building block is poised to remain a valuable asset in the arsenal of drug discovery professionals.
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Investigation of Some Properties of 4-Amino-2-Methyl-7 (Trifluoromethyl) Quinoline Molecule by Experimental and Theoretical Spec. DergiPark. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. [Link]
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4-Amino-7-(trifluoromethyl)quinoline. Amerigo Scientific. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
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Sertbakan, T. R. (2018). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
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Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. ResearchGate. [Link]
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Quinoline - Safety Data Sheet. Penta. [Link]
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Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
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